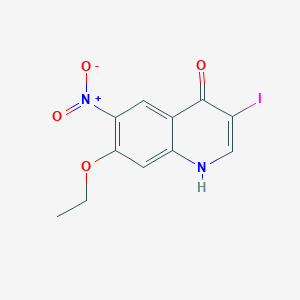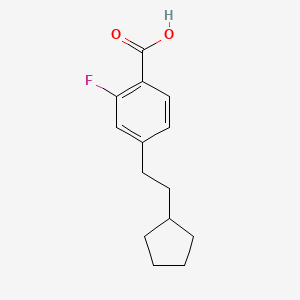![molecular formula C14H10BrClN2 B15338714 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile](/img/structure/B15338714.png)
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring, which is further connected to an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile typically involves the reaction of 2-bromoaniline with 4-chlorobenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Substitution: Formation of derivatives with different halogens or other functional groups.
Reduction: Formation of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]ethylamine.
Oxidation: Formation of 2-[3-[(2-Bromophenyl)nitro]-4-chlorophenyl]acetonitrile.
Aplicaciones Científicas De Investigación
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals with anticancer, antiviral, or antimicrobial properties.
Industry: In the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The presence of the bromine and chlorine atoms enhances the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-[(2-Chlorophenyl)amino]-4-bromophenyl]acetonitrile
- 2-[3-[(2-Fluorophenyl)amino]-4-chlorophenyl]acetonitrile
- 2-[3-[(2-Iodophenyl)amino]-4-chlorophenyl]acetonitrile
Uniqueness
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H10BrClN2 |
|---|---|
Peso molecular |
321.60 g/mol |
Nombre IUPAC |
2-[3-(2-bromoanilino)-4-chlorophenyl]acetonitrile |
InChI |
InChI=1S/C14H10BrClN2/c15-11-3-1-2-4-13(11)18-14-9-10(7-8-17)5-6-12(14)16/h1-6,9,18H,7H2 |
Clave InChI |
WDSDQOAVBBGCBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CC#N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


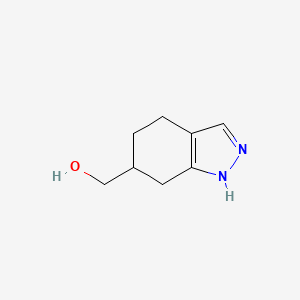
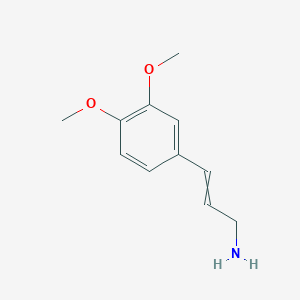
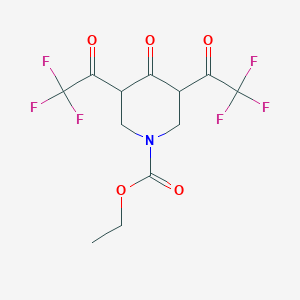
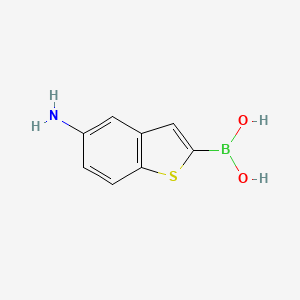
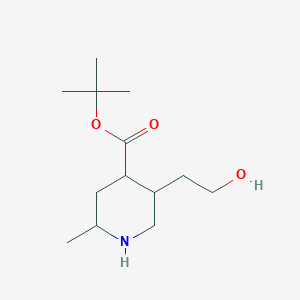
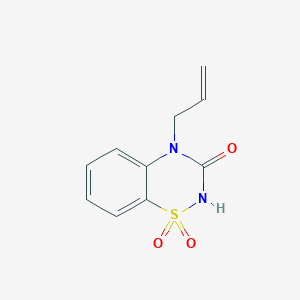
![3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)](/img/structure/B15338673.png)
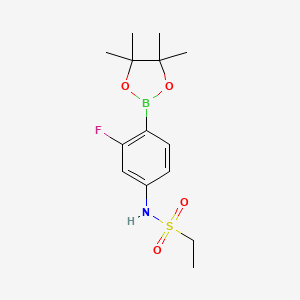
![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)

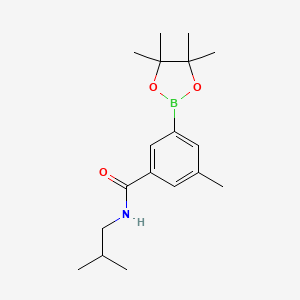
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B15338720.png)
